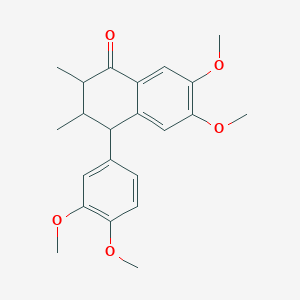
4-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-2,3-dimethyl-3,4-dihydro-2H-naphthalen-1-one
Übersicht
Beschreibung
4-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-2,3-dimethyl-3,4-dihydro-2H-naphthalen-1-one is a natural product found in Aristolochia holostylis and Holostylis reniformis with data available.
Wissenschaftliche Forschungsanwendungen
Chemical Mechanisms and Applications
The compound 4-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-2,3-dimethyl-3,4-dihydro-2H-naphthalen-1-one, due to its structural complexity, finds relevance in the study of chemical mechanisms, particularly in the context of lignin model compounds. Research by Yokoyama (2015) on the acidolysis of lignin model compounds highlighted the distinct mechanisms involved in the degradation of C6-C2 and C6-C3 type model compounds, suggesting potential applications in understanding lignin breakdown and its implications for biofuel production and material science (Yokoyama, 2015).
Environmental and Biological Implications
The structure of this compound bears resemblance to naphthalene and its derivatives, which have been extensively studied for their environmental and biological impacts. Studies on polychlorinated naphthalenes (PCNs), for instance, have underscored the need for monitoring these compounds due to their toxicity and persistence in the environment, as outlined by Agunbiade et al. (2020) (Agunbiade et al., 2020). Furthermore, research on microbial biodegradation of polycyclic aromatic hydrocarbons (PAHs), to which naphthalene-related compounds are closely related, offers insights into potential bioremediation strategies for mitigating environmental pollution, as reviewed by Peng et al. (2008) (Peng et al., 2008).
Advanced Materials and Sensing Technologies
The scintillation properties of plastic scintillators incorporating naphthalene derivatives, as investigated by Salimgareeva and Kolesov (2005), reveal potential applications in radiation detection and measurement technologies. This research indicates that modifications to the naphthalene core can enhance the performance of scintillators in terms of efficiency, stability, and sensitivity (Salimgareeva & Kolesov, 2005).
Wirkmechanismus
Target of Action
Compounds with similar structures, such as bevantolol , have been shown to interact with beta-1 adrenoceptors . These receptors play a crucial role in the regulation of heart function.
Mode of Action
Based on the structure and the known activity of similar compounds, it can be inferred that it may interact with its targets throughantagonist activity . This means it may bind to its target receptors and inhibit their normal function, leading to changes in cellular activity.
Biochemical Pathways
Compounds with similar structures have been shown to affect pathways involvingalpha-receptors and beta-1 receptors . The downstream effects of these interactions can lead to changes in heart rate and blood pressure.
Result of Action
Based on the known effects of similar compounds, it may lead to a decrease in heart rate and blood pressure .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
4-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-2,3-dimethyl-3,4-dihydro-2H-naphthalen-1-one plays a significant role in biochemical reactions due to its structural features. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with lignin peroxidase, an enzyme involved in the degradation of lignin and other aromatic compounds . This interaction involves the cleavage of carbon-carbon bonds, leading to the formation of smaller aromatic compounds. Additionally, the compound may interact with cytochrome P450 enzymes, which are crucial for the metabolism of various xenobiotics and endogenous substrates .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to induce apoptosis in certain cancer cell lines by activating mitochondrial signaling pathways . This compound also affects the expression of genes involved in oxidative stress response and inflammation, thereby altering cellular metabolism and homeostasis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, its interaction with lignin peroxidase involves the formation of a complex that facilitates the cleavage of carbon-carbon bonds in aromatic compounds . Additionally, the compound may inhibit cytochrome P450 enzymes, affecting the metabolism of various substrates .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperatures or exposure to light . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged activation of apoptotic pathways and modulation of gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At high doses, it can cause toxic effects, including liver damage and oxidative stress . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate . These metabolic reactions lead to the formation of more water-soluble metabolites that can be excreted from the body. The compound’s metabolism also affects metabolic flux and the levels of various metabolites in the body.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. For example, it may interact with organic anion transporters, facilitating its uptake into cells . The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues such as the liver and adipose tissue .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is primarily localized in the mitochondria, where it exerts its apoptotic effects by disrupting mitochondrial membrane potential and inducing the release of cytochrome c . Additionally, the compound may be directed to specific cellular compartments through targeting signals or post-translational modifications, enhancing its efficacy and specificity.
Eigenschaften
IUPAC Name |
4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2,3-dimethyl-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O5/c1-12-13(2)22(23)16-11-20(27-6)19(26-5)10-15(16)21(12)14-7-8-17(24-3)18(9-14)25-4/h7-13,21H,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCHGPGXURWMCBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(=O)C2=CC(=C(C=C2C1C3=CC(=C(C=C3)OC)OC)OC)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


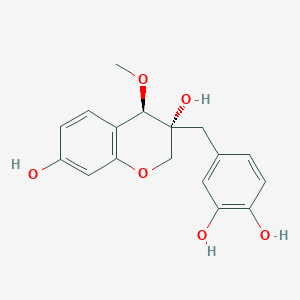
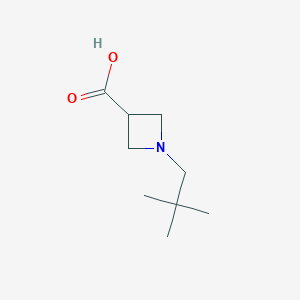

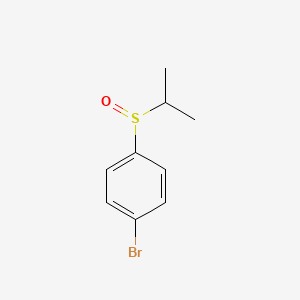
![6'-butyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromene]-8'-thione](/img/structure/B3033688.png)
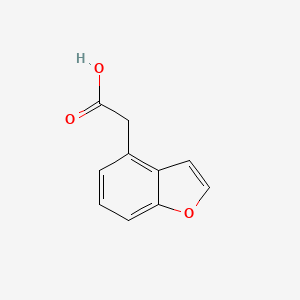
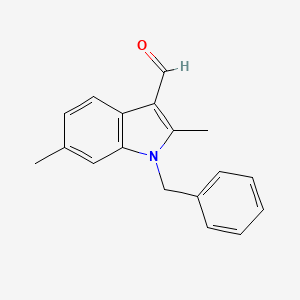
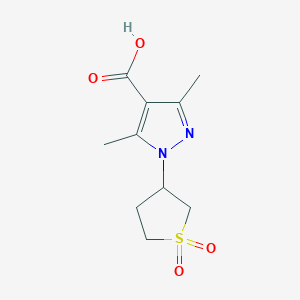
![2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzonitrile](/img/structure/B3033694.png)
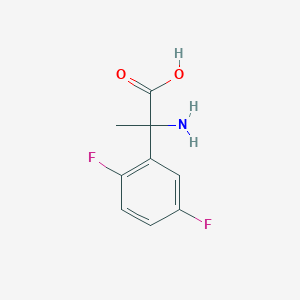
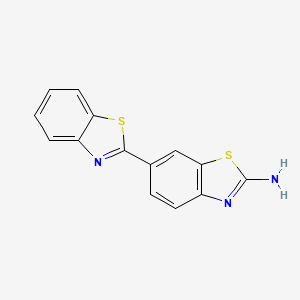
![4-amino-1-phenyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B3033699.png)

![7-Amino-2-morpholino[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B3033704.png)
